molecular formula C19H26N2OS B019335 Pergolide sulfoxide CAS No. 72822-01-6

Pergolide sulfoxide

Cat. No. B019335
CAS RN: 72822-01-6
M. Wt: 330.5 g/mol
InChI Key: WOIHSNDTPKFAJW-LNWQLOGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-sn-glycerol: is a diacylglycerol compound where two oleic acid molecules are esterified to the first and second hydroxyl groups of glycerol. This compound is a glycerolipid located on the plasma membrane and is involved in various biochemical processes . It is commonly used in scientific research, particularly in studies related to lipid metabolism and enzyme assays .

Safety and Hazards

Pergolide sulfoxide is classified as Acute Tox. 1, which means it is fatal if swallowed . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Pergolide Sulfoxide is believed to interact with various enzymes, proteins, and other biomolecules. It is a product of the oxidation of methionine residues, a common phenomenon in biological systems under both physiological and oxidative-stress conditions . The regulation of the level of this compound is mediated through the methionine sulfoxide reductase (Msr) system and its associated redox molecules .

Cellular Effects

Pergolide, from which this compound is derived, is known to act on many of the same receptors as dopamine to increase receptor activity . It is used in some countries for the treatment of Parkinson’s disease

Molecular Mechanism

Pergolide, its parent compound, acts as an agonist of dopamine D2 and D1 and serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors . It is plausible that this compound may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that the effects of Pergolide, its parent compound, can change over time .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, Pergolide, its parent compound, has been studied extensively. For instance, in horses with pituitary pars intermedia dysfunction (PPID), pergolide treatment almost always leads to improvement in clinical signs and sometimes stabilizes endocrine test results .

Metabolic Pathways

Pergolide, its parent compound, is extensively metabolized in the liver .

Transport and Distribution

Pergolide, its parent compound, is known to be extensively metabolized in the liver .

Subcellular Localization

Pergolide, its parent compound, is known to act on many of the same receptors as dopamine, suggesting it may localize to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-sn-glycerol involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The final product is purified through distillation or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Similar Compounds:

    1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of oleic acid.

    1,2-Dioctanoyl-sn-glycerol: Contains octanoic acid instead of oleic acid.

    1,2-Dimyristoyl-sn-glycerol: Contains myristic acid instead of oleic acid.

Uniqueness: 1,2-Dioleoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical properties and biological activity. The presence of oleic acid chains makes it more fluid and less prone to oxidation compared to saturated fatty acid derivatives. This unique composition allows it to interact differently with lipid membranes and enzymes, making it a valuable tool in lipid research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pergolide sulfoxide involves the oxidation of Pergolide to form Pergolide sulfoxide.", "Starting Materials": [ "Pergolide" ], "Reaction": [ "Pergolide is dissolved in a solvent such as dichloromethane", "The oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, is added to the solution", "The reaction mixture is stirred at room temperature or at a slightly elevated temperature for a period of time", "The reaction progress is monitored by TLC or HPLC", "Upon completion of the reaction, the solvent is evaporated and the residue is purified by column chromatography or recrystallization to obtain Pergolide sulfoxide as a white solid" ] }

CAS RN

72822-01-6

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1

InChI Key

WOIHSNDTPKFAJW-LNWQLOGCSA-N

Isomeric SMILES

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C

synonyms

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pergolide sulfoxide
Reactant of Route 2
Reactant of Route 2
Pergolide sulfoxide
Reactant of Route 3
Reactant of Route 3
Pergolide sulfoxide
Reactant of Route 4
Reactant of Route 4
Pergolide sulfoxide
Reactant of Route 5
Pergolide sulfoxide
Reactant of Route 6
Reactant of Route 6
Pergolide sulfoxide

Q & A

Q1: What is the mechanism of action of pergolide sulfoxide?

A: this compound acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].

Q2: How does the potency of this compound compare to its parent compound, pergolide, and other metabolites?

A: Studies have shown that this compound exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that this compound has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates this compound binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl this compound displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and this compound for their dopaminergic activity.

Q3: How is this compound metabolized in vivo?

A: Research indicates that this compound is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, this compound was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.

Q4: What analytical methods are commonly employed to study this compound?

A: Several analytical techniques have been utilized to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used to separate and detect this compound in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.